Barium carbonate

説明

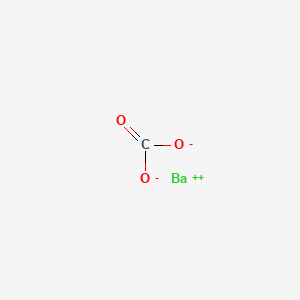

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

barium(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRCSIUFZENHW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCO3, CBaO3 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029623 | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion., Water insoluble, white powder; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.0014 g/100 g at 20 °C, Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions, Insoluble in sulfuric acid, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 0.002 (very poor) | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.308 g/cu cm, 4.43 g/cm³ | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Essentially zero | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.06-0.12% total sulfur as S /Commercial material/ | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, heavy powder | |

CAS No. |

513-77-9, 25070-31-9 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025070319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P669D8HQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

ERG is for "Barium compound, n.o.s." Vapor pressure is negligible. 811 °C, 1380 °C (decomposes), No melting point; decomposes at >1300 °C | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis Methodologies and Characterization of Barium Carbonate

Sol-Gel and Gel-Combustion Synthesis Approaches

The sol-gel method is a wet chemical technique offering advantages such as excellent stoichiometry control, simple processing, homogeneous particle distribution, good reactivity, and the ability to produce nano-sized particles at lower temperatures. ijcea.orgresearchgate.net In the synthesis of barium carbonate nanoparticles, the gel-combustion variant of the sol-gel method has been successfully employed. ijcea.orgresearchgate.netresearchgate.netijcea.org This process typically involves obtaining a precursor sol from a barium source, such as barium nitrate (B79036). ijcea.orgresearchgate.netijcea.org A fuel, like citric acid, is added, and the mixture is heated to form a viscous gel. ijcea.orgresearchgate.net Auto-combustion of the gel at relatively low temperatures (e.g., ≤400 °C) transforms it into fine powders. ijcea.orgresearchgate.net

Research has shown that the calcination temperature after gel-combustion significantly influences the resulting this compound phase. For instance, calcining at 450 °C has been found to yield a pure orthorhombic phase. researchgate.netresearchgate.netijcea.org Studies utilizing this method with a citrate/nitrate molar ratio of 1.3 have produced very fine powders of this compound, with particle sizes ranging from 1 nm to 10 nm. ijcea.orgresearchgate.netresearchgate.netijcea.org

Microwave-Assisted Synthesis of this compound Nanostructures

Microwave-assisted synthesis is another route for preparing this compound nanostructures. This method has been used to synthesize this compound nanoparticles and nanocomposites. indianchemicalsociety.com For example, this compound nanoparticles have been synthesized using barium chloride dihydrate, sodium hydroxide (B78521), urea, and lemon juice as a stabilizing agent via a microwave-assisted method. indianchemicalsociety.com This approach can yield nanoparticles with an average particle size in the range of 16.52 nm to 17.09 nm, as determined by techniques like XRD and TEM. indianchemicalsociety.com The morphology of the resulting materials can be influenced by the synthesis conditions, with observations of flaky morphology and irregular shapes, sometimes with agglomeration, in nanocomposites. indianchemicalsociety.com Microwave-assisted routes have also been reported for the rapid synthesis of orthorhombic BaCO₃ nanoflakes that self-assemble into higher-order superstructures. researchgate.net The nature of the surfactant and precursor salt anion can influence the microwave-assisted synthesis of this compound nanoparticles. dntb.gov.ua

Mechanochemical Synthesis from Barite Concentrate

Mechanochemical synthesis offers a non-thermal approach for producing this compound, even from naturally occurring barite (BaSO₄) concentrate. researchgate.netiau.irsid.ir This method typically involves high-energy milling of a mixture of barite concentrate and a carbonate source, such as sodium carbonate. iau.irsid.ir The mechanical energy supplied during milling facilitates the chemical reaction. One reported process involves milling a mixture of barite and dry potassium hydroxide powder to produce barium hydroxide and potassium sulfate (B86663), followed by exposing the milled mixture to air or CO₂ gas to convert barium hydroxide to this compound. researchgate.net Purification steps, such as rinsing with a carbonate solution to remove potassium sulfate, are then employed. researchgate.net

Studies investigating the mechanochemical synthesis from barite concentrate and sodium carbonate have shown that while milling initiates the chemical reaction, complete conversion may require subsequent thermal treatment. iau.irsid.ir Isothermal heating of the milled mixture has been found to be effective in synthesizing this compound, with optimal conditions identified, such as heating a mixture with a barite concentrate-to-sodium carbonate molar ratio of 1:2.5 at 750 °C for 2 hours. iau.irsid.iriau.ir XRD analysis confirms the formation of the orthorhombic phase of this compound in the heated products. iau.irsid.iriau.ir

Thermal Decomposition Routes for this compound Nanoparticles

Thermal decomposition is a method used to synthesize this compound nanoparticles from various precursor compounds. This approach involves heating a precursor material that decomposes to form this compound. For instance, a solvent-free thermal decomposition route utilizing a barium-o-phthalate complex as a new precursor has been applied to prepare BaCO₃ nanoparticles. researchgate.net Thermogravimetric analysis (TGA) is often used to understand the thermal behavior of the precursor and determine appropriate decomposition temperatures. researchgate.net Characterization of the products obtained via thermal decomposition confirms the formation of this compound, often in the orthorhombic phase, with nanoparticle sizes in the range of 35–70 nm. researchgate.net The morphology of the resulting nanoparticles can be varied, with "bean-like" shapes observed in some cases. researchgate.net

Advanced Characterization Techniques for this compound

Characterization of synthesized this compound is crucial to determine its structural, morphological, and other properties. Advanced techniques provide detailed insights into the material.

Structural Analysis: X-ray Diffraction (XRD) for Crystallographic Phases (Orthorhombic, Cubic, Hexagonal)

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure and identifying the crystallographic phases of this compound. BaCO₃ primarily exists in several polymorphs, including orthorhombic (witherite), cubic, and hexagonal phases. wikipedia.orgresearchgate.netresearchgate.net XRD patterns provide information about the lattice parameters and the presence of different phases. nanografi.comresearchgate.netresearchgate.netresearchgate.netiau.irsid.iramericanelements.comsapub.org The orthorhombic phase is the thermodynamically stable form at ambient conditions and is commonly observed in synthesized this compound. researchgate.netresearchgate.netijcea.orgresearchgate.netresearchgate.netmdpi.com Characteristic diffraction peaks in the XRD pattern confirm the presence of the orthorhombic structure. researchgate.netresearchgate.netsapub.orgmdpi.com

XRD peak broadening analysis, often using techniques like the Debye-Scherrer equation, is employed to estimate the crystallite size of this compound nanoparticles. researchgate.netijcea.orgindianchemicalsociety.com The sharpness and position of the diffraction peaks provide information about the crystallinity and purity of the synthesized material. researchgate.net While the orthorhombic phase is prevalent, studies on related barium compounds and synthesis processes can sometimes involve the observation or formation of cubic or hexagonal phases under specific conditions or as intermediate products. researchgate.netresearchgate.netaip.orgucl.ac.uk

Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Researchers utilize SEM and TEM to observe the impact of synthesis parameters on particle morphology, identifying various shapes such as rods, dumbbell-like structures, flower-like clusters, flaky morphology, and irregular shapes. indianchemicalsociety.comsapub.orgresearchgate.net TEM images can also be used to determine the average particle size of nanoparticles. indianchemicalsociety.com Combined SEM and TEM analyses provide a comprehensive understanding of the physical characteristics of the synthesized this compound materials. researchgate.netindianchemicalsociety.comsapub.orgmdpi.comscispace.comresearchgate.net

Spectroscopic Characterization: Fourier Transform Infrared Spectroscopy (FT-IR) and UV-Visible Spectroscopy

Spectroscopic techniques, such as FT-IR and UV-Visible (UV-Vis) spectroscopy, are crucial for characterizing the molecular structure and optical properties of this compound.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is widely used to identify the functional groups present in a sample by analyzing its vibrational modes. For this compound, FT-IR spectra typically show characteristic absorption peaks corresponding to the carbonate ion (CO₃²⁻). Studies have reported strong absorption peaks related to the bending vibrations of the O-C-O bond, both out-of-plane and in-plane researchgate.netresearchgate.net. The asymmetric stretching mode of the C-O bond is also observed, along with a weaker band attributed to the symmetric C-O stretching vibration researchgate.netresearchgate.net.

Research findings indicate that the specific positions and intensities of these peaks can provide information about the crystalline phase of BaCO₃ and the presence of any impurities or interactions with other materials, such as organic additives used during synthesis researchgate.net. For instance, the sharp peaks at approximately 856-857 cm⁻¹ and 690-693 cm⁻¹ are characteristic of the in-plane and out-of-plane bending of CO₃²⁻, respectively researchgate.net. Bands around 1420-1446 cm⁻¹ are assigned to the asymmetric stretching mode of the C-O bond, while a weaker band near 1059-1060 cm⁻¹ corresponds to the symmetric C-O stretching vibration researchgate.netresearchgate.net.

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to study the electronic transitions within a material and can provide insights into its optical properties, such as absorbance and band gap energy, particularly for nanomaterials and thin films. For this compound, UV-Vis spectra are often measured in the ultraviolet range, which is indicative of the electronic structure and can confirm the formation of nano-sized materials ekb.eg.

Studies on BaCO₃ nanoparticles have shown absorption in the UV region ekb.eg. While direct UV-Vis data specifically for bulk this compound is less commonly detailed for fundamental structural analysis compared to IR, UV-Vis is valuable when BaCO₃ is incorporated into composite materials or synthesized as nanostructures, where quantum confinement effects or interactions with other components influence the optical behavior aip.orgaip.org. For example, UV-Vis spectroscopy has been used to characterize the optical properties of Ba₁₋ₓSrₓTiO₃ thin films, where this compound is used as a precursor material aip.orgaip.org. The absorbance data obtained from UV-Vis measurements can be used to calculate transmittance, refractive index, and energy band gap using methods like the Tauc Plot aip.orgaip.org.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for investigating the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over a specific temperature range. This compound is known to decompose thermally into barium oxide (BaO) and carbon dioxide (CO₂) at high temperatures. The decomposition reaction is represented as: BaCO₃(s) → BaO(s) + CO₂(g) chemicalbook.comchegg.com.

TGA curves for this compound typically show a significant weight loss corresponding to the release of CO₂ chemicalbook.comscielo.org.ar. The decomposition temperature is influenced by factors such as particle size, heating rate, and the surrounding atmosphere chemicalbook.comcore.ac.uk. Research indicates that bulk this compound decomposes at approximately 1300 °C chemicalbook.com. However, studies on the kinetics of decomposition using TGA have shown that the activation energy can be around 305 (± 14) kJ·mole⁻¹ for powder beds chemicalbook.com. The apparent activation enthalpy of decomposition has been reported as 225.9 kJ mol⁻¹, which is less than the enthalpy of the equilibrium reaction (252.1 kJ mol⁻¹) chemicalbook.com.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference material as they are both heated or cooled. This technique is sensitive to thermal events such as phase transitions, melting, and decomposition, which are accompanied by energy changes (endothermic or exothermic).

DTA curves for this compound show endothermic peaks associated with its thermal decomposition and polymorphic transformations chemicalbook.comresearchgate.net. This compound exhibits two phase transformations before decomposition: the transformation from the orthorhombic to the hexagonal phase occurs at around 1079 K (approximately 806 °C), and the transformation from the hexagonal to the cubic phase occurs at around 1237 K (approximately 964 °C) chemicalbook.comresearchgate.net. The major endothermic peak observed at higher temperatures corresponds to the decomposition of BaCO₃ into BaO and CO₂ chemicalbook.comchegg.com. DTA can also reveal eutectic melting points when BaCO₃ is mixed with other compounds ect-journal.kz.

Data Table: Thermal Analysis of this compound

| Technique | Event | Temperature (°C/K) | Observation/Value | Source |

| TGA | Decomposition | ~1300 °C | Significant weight loss (CO₂ evolution) | chemicalbook.com |

| TGA | Activation Energy (Powder) | - | 305 (± 14) kJ·mole⁻¹ | chemicalbook.com |

| TGA | Apparent Activation Enthalpy | - | 225.9 kJ mol⁻¹ | chemicalbook.com |

| DTA | Orthorhombic to Hexagonal | 1079 K (~806 °C) | Endothermic peak | chemicalbook.comresearchgate.net |

| DTA | Hexagonal to Cubic | 1237 K (~964 °C) | Endothermic peak | chemicalbook.comresearchgate.net |

| DTA | Decomposition | High Temperature | Major endothermic peak | chemicalbook.comchegg.com |

Elemental Composition: Energy Dispersive Analysis (EDAX/EDX)

Energy Dispersive Analysis of X-rays (EDAX or EDX), also known as Energy Dispersive Spectroscopy (EDS), is an analytical technique used to determine the elemental composition of a sample. It is typically coupled with electron microscopy techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) deshbandhucollege.ac.ineesemi.com.

In EDAX, the sample is bombarded with a beam of high-energy electrons, which causes the atoms in the sample to emit characteristic X-rays deshbandhucollege.ac.ineesemi.com. Each element produces a unique set of X-ray energies, allowing for its identification and quantification deshbandhucollege.ac.ineesemi.com.

EDAX is used to confirm the presence of barium, carbon, and oxygen in this compound samples and to assess the purity by identifying any other elements present as impurities sapub.orgcsic.esresearchgate.net. Studies characterizing synthesized this compound microclusters and nanocrystallites often utilize EDAX to verify the elemental composition of the prepared materials sapub.orgresearchgate.net. For example, EDAX analysis of this compound crystals has confirmed their primary composition of barium, carbon, and oxygen researchgate.net. EDAX can provide both qualitative analysis (identifying the elements present) and semi-quantitative analysis (estimating the relative proportions of the elements) deshbandhucollege.ac.in. EDAX spectra typically show peaks corresponding to the characteristic X-ray energies of the elements in the sample, with the height of the peaks being related to the concentration of the element deshbandhucollege.ac.in.

Research employing EDAX on this compound samples, including those synthesized with different methodologies or incorporated into composite materials, consistently shows the expected signals for barium, carbon, and oxygen csic.esresearchgate.net. This technique is valuable for ensuring the successful synthesis of BaCO₃ and for investigating the elemental distribution within the sample, especially in studies involving nanoparticles or mixed-metal compounds where elemental homogeneity is important csic.es.

Advanced Applications of Barium Carbonate in Materials Science and Engineering

Ceramic and Glass Technologies

In the fields of ceramic and glass manufacturing, barium carbonate is valued for its ability to modify and enhance the properties of the final products. It functions primarily as a source of barium oxide (BaO) upon heating, which integrates into the silicate (B1173343) matrix of these materials.

Fluxing Agent in Glaze Formulations and Ceramic Bodies

This compound is a key ingredient in ceramic glazes, where it acts as a fluxing agent. barysun.com A flux is a material that lowers the melting point of other substances, and in glazes, this compound helps to melt the silica and other components at lower firing temperatures. youtube.com This reduction in energy consumption is a significant advantage in large-scale production. tlzbarium.com At high temperatures (cone 8-13), it is a powerful flux, while at lower temperatures, it can promote matte finishes. midsouthceramics.com

The addition of this compound contributes to the brilliance, gloss, and durability of the glaze, ensuring a smooth and uniform surface on items like pottery, tiles, and sanitary ware. youtube.com It also helps to prevent devitrification, which is the unwanted crystallization in the glaze that can mar the surface finish. Beyond glazes, small amounts of this compound (up to 2.5%) are added to clay bodies to control scumming. potclays.co.uk It achieves this by reacting with soluble sulfates present in the clay to form insoluble barium sulfate (B86663), preventing these salts from migrating to the surface and causing unsightly white deposits (efflorescence). midsouthceramics.comkeaneceramics.com.au

| Application | Function | Primary Effect | Secondary Effects |

|---|---|---|---|

| Glaze Formulations | Fluxing Agent | Lowers melting temperature of glaze components. barysun.com | Enhances gloss and brilliance, improves durability, produces matte or crystalline effects. youtube.comkeaneceramics.com.au |

| Ceramic Bodies | Reactant | Neutralizes soluble salts to prevent scumming/efflorescence. keaneceramics.com.au | N/A |

Enhancement of Optical Properties in Glass

In glass production, this compound is added to enhance specific optical and physical properties. When heated during the glass melting process, it decomposes into barium oxide (BaO), which becomes incorporated into the glass structure. The presence of barium oxide increases the refractive index of the glass, which is a measure of how much it bends light. youtube.comyoutube.com This property is crucial for applications where light manipulation is essential.

The addition of barium also improves the brilliance and luster of the glass, contributing to a more transparent and clear final product. wikipedia.org Furthermore, it decreases light dispersion. These modifications result in a glass that is not only aesthetically superior but also possesses enhanced chemical resistance against acids and water.

| Property | Effect of this compound Addition | Benefit |

|---|---|---|

| Refractive Index | Increases. youtube.comwikipedia.org | Essential for lenses and optical instruments. |

| Brilliance & Luster | Enhances. | Improves aesthetic quality and transparency. |

| Dispersion | Decreases. | Leads to clearer, more brilliant glass. |

| Chemical Resistance | Improves. | Increases durability against environmental factors. |

Specialty Glass Production (e.g., Optical Glass, TV Tubes, Lenses)

The unique properties imparted by this compound make it a vital component in the manufacturing of specialty glasses. Its ability to increase the refractive index is particularly important for producing optical glass used in lenses for cameras, telescopes, and other optical instruments. youtube.commade-in-china.com

Historically, this compound was extensively used in the production of cathode-ray tubes (CRTs) for televisions and computer monitors. wikipedia.orgepa.gov Due to its high atomic density, the resulting barium-containing glass is very effective at absorbing and reducing the leakage of X-rays generated by the electron beam inside the tube, ensuring user safety. wikipedia.org The glass in CRT screens could contain up to 12% barium oxide for this purpose. wikipedia.org

Electronic Materials and Components

This compound is a fundamental raw material in the electronics industry, serving as a precursor for essential electroceramic materials.

Precursor for Barium Titanate (BaTiO₃) in Multi-Layer Ceramic Capacitors (MLCCs)

This compound is a critical precursor for the synthesis of barium titanate (BaTiO₃), a ferroelectric ceramic that is the cornerstone of modern multi-layer ceramic capacitors (MLCCs). bitsathy.ac.inelectronics.org MLCCs are ubiquitous components in electronic circuits, used for energy storage, filtering, and decoupling applications. bitsathy.ac.in

The manufacturing process typically involves a solid-state reaction where high-purity this compound and titanium dioxide (TiO₂) powders are mixed and then heated to high temperatures (calcination), typically around 1200 to 1400°C. bitsathy.ac.inhosokawamicron.co.jpwikipedia.org During this process, the this compound decomposes, and the resulting barium oxide reacts with the titanium dioxide to form barium titanate. wikipedia.org The precise control of this synthesis is crucial for achieving the desired dielectric properties of the final capacitor. hosokawamicron.co.jpkyocera-avx.com The miniaturization and high capacitance of modern MLCCs are heavily reliant on the quality and characteristics of the barium titanate powder derived from this compound. acs.orgresearchgate.net

| Step | Process | Description | Key Reactants |

|---|---|---|---|

| 1 | Mixing | Fine powders of the precursors are intimately mixed to ensure a complete reaction. hosokawamicron.co.jp | This compound (BaCO₃), Titanium Dioxide (TiO₂) |

| 2 | Calcination | The mixture is heated to high temperatures (1200-1400°C) in an oxidizing atmosphere. bitsathy.ac.in | N/A |

| 3 | Reaction | BaCO₃ decomposes to BaO and CO₂, and BaO reacts with TiO₂ to form BaTiO₃. | N/A |

| 4 | Milling | The resulting barium titanate powder is milled to achieve a fine, uniform particle size for MLCC manufacturing. bitsathy.ac.in | N/A |

Manufacturing of Barium Ferrite (B1171679) Magnets (Ceramic Magnets)

This compound is also a key raw material in the production of barium ferrite (BaFe₁₂O₁₉), a hard magnetic material used to create permanent ceramic magnets. newlifemagnetic.com These magnets are valued for their high resistance to demagnetization, corrosion, and high temperatures, making them suitable for a wide range of applications, including electric motors, loudspeakers, and magnetic recording media.

The conventional manufacturing process is a solid-state reaction similar to that for barium titanate. ias.ac.in It involves mixing fine powders of this compound and iron(III) oxide (Fe₂O₃) in the correct stoichiometric ratio. google.comgoogle.come-magnetsuk.com This mixture is then calcined at high temperatures, typically between 1000 and 1300°C, to form barium ferrite. ias.ac.ine-magnetsuk.com The calcined material is then milled into a fine powder, which can be pressed and sintered to form solid magnets. google.com

| Step | Process | Description | Key Reactants |

|---|---|---|---|

| 1 | Mixing/Milling | Particles of this compound and iron(III) oxide are milled together to create an intimate mixture. google.com | This compound (BaCO₃), Iron(III) Oxide (Fe₂O₃) |

| 2 | Calcination | The mixture is heated to high temperatures (e.g., 1000-1300°C), causing BaCO₃ to transform into BaO, which then reacts to form barium ferrite (BaFe₁₂O₁₉). google.come-magnetsuk.com | N/A |

| 3 | Milling | The calcined product is milled into a fine powder. google.com | N/A |

| 4 | Pressing & Sintering | The powder is pressed into the desired shape and sintered to form a dense, solid ceramic magnet. | N/A |

Applications in PTC Thermistors and Other Electronic Components

This compound is a key raw material in the production of Positive Temperature Coefficient (PTC) thermistors. These are thermally sensitive semiconductor resistors that exhibit a sharp increase in electrical resistance when heated beyond a specific temperature. The manufacturing process of PTC thermistors begins with a mixture of this compound, titanium oxide, and other materials that determine the desired electrical and thermal characteristics. This mixture is ground, mixed, compressed into discs or rectangular shapes, and then sintered at temperatures typically below 1400 °C.

In PTC thermistors, the primary material is barium titanate (BaTiO₃), a polycrystalline ceramic formed from this compound. While ceramic is generally a good insulator, doping it with materials of a higher valency creates semiconducting properties and low resistance. This doping process involves replacing some barium and titanate ions in the crystal lattice with higher-valency ions, which introduces free electrons and makes the ceramic conductive. The material's structure consists of many individual crystallites, and at the grain boundaries between these crystallites, potential barriers are formed that impede the free flow of electrons, contributing to the material's resistance characteristics.

This compound also finds use in the manufacturing of other electronic components such as ceramic capacitors, where it serves as a dielectric material. Its dielectric properties are essential for the effective functioning of these components in controlling electrical currents and maintaining circuit stability.

Integration in Advanced Battery Technologies

Recent research has explored the use of this compound in advanced energy storage applications, particularly in ultra-high temperature thermochemical energy storage. A novel reactive carbonate composite, 2BaCO₃:TiO₂, has been introduced for this purpose. When heated, this composite initially forms a mixture of BaCO₃:BaTiO₃. Upon further heating, it undergoes a reversible thermochemical reaction to form Ba₂TiO₄ and carbon dioxide (CO₂).

The reversibility of this reaction makes the composite a promising candidate for energy storage at approximately 1100 °C. The enthalpy and entropy of the carbonation reaction involving Ba₂TiO₄ have been determined to be ΔH = 295 ± 9 kJ∙mol⁻¹ of CO₂ and ΔS = 214 ± 7 J∙K⁻¹∙mol⁻¹ of CO₂, respectively. Sintering has been identified as a potential cause of capacity loss during cycling. To mitigate this, the addition of nickel has been shown to result in a stable reversible capacity of up to 50% of the theoretical maximum. The composite's cyclic capacity retention, low cost, and high energy storage density position it as a viable material for future high-temperature energy storage solutions.

Catalysis and Sensing Applications

This compound exhibits notable catalytic and sensing properties, making it valuable in various industrial and environmental applications.

High-Temperature Oxygen Reduction Reactions (ORR) in Solid Oxide Fuel Cells (SOFCs)

This compound nanoparticles have been demonstrated to have excellent synergistic catalytic activity for the oxygen reduction reaction (ORR) in solid oxide fuel cells (SOFCs). When applied to typical mixed conducting electrode materials like La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ (LSCF) and LSCF-SDC (Sm₀.₂Ce₀.₈O₁.₉), BaCO₃ nanoparticles, deposited via an infiltration method, significantly enhance the kinetics of the surface reaction process.

Electrochemical impedance analysis has shown that this compound dramatically reduces the resistance associated with the low-frequency response of the electrodes. For instance, the interfacial polarization resistances of both LSCF and LSCF-SDC electrodes were substantially reduced at 700 °C. Furthermore, single-cell performance was improved, with peak power densities increasing for both LSCF and LSCF-SDC cathodes at the same temperature. Electrical conductivity relaxation experiments revealed that BaCO₃ particles can enlarge the oxygen chemical surface exchange coefficient by a factor of up to 8. Research suggests that barium ions on the catalyst surface play a key role in the adsorption of oxygen molecules and the formation and decomposition of intermediates in the ORR.

This compound also acts as a synergistic catalyst for the electro-reduction of H₂O/CO₂ to H₂/CO at Ni–yttria-stabilized zirconia (YSZ) cathodes in solid oxide electrolysis cells (SOECs). The presence of BaCO₃ nanoparticles can increase the electrode interfacial polarization conductivity by over 50% and promote the electrolysis current density by a factor of up to 2 for the electrolysis of H₂O, CO₂, and their co-electrolysis at 800 °C.

Catalytic Activity in Chemical Reactions (e.g., Hydrogenation, Oxidation)

This compound serves as a catalyst and a catalyst support in various chemical reactions. In hydrogenation, palladium on this compound is a heterogeneous catalyst used for reactions in the pharmaceutical, petrochemical, and chemical manufacturing industries.

In oxidation reactions, this compound has been shown to promote the activity of other catalysts. For example, a study on the total oxidation of vinyl chloride demonstrated that doping cobalt oxide (Co₃O₄) with barium, which exists mainly as BaCO₃, significantly enhances its catalytic performance. The resulting catalyst, Co₁₉Ba₁, achieved 90% conversion of vinyl chloride at 199 °C, a much lower temperature than that required for pure Co₃O₄ (309 °C). The addition of BaCO₃ was found to decrease the particle size of the catalyst, thereby increasing the number of active sites. It also improved the low-temperature reducibility and increased the number of basic sites, which helps protect the Co₃O₄ from chlorine poisoning.

Gas Sensing Applications (e.g., NO₂ Gas)

Novel one-dimensional nanostructures of this compound have shown promise in gas sensing applications, particularly for the detection of nitrogen dioxide (NO₂). These nanosized BaCO₃ materials, fabricated through a one-pot thermal evaporation system, exhibit semiconductor-like behavior.

These nanostructures have demonstrated high activity toward NO₂ gas over a wide temperature range of 150 to 350 °C, with the optimal sensing temperature recorded at 250 °C. The sensor shows a reversible response to NO₂ with fast response and recovery times, recorded in the ranges of 6–20 seconds and 30–150 seconds, respectively. The sensor also maintains high performance in the presence of humidity. The sensing mechanism is attributed to the morphology of the nanostructures, which may possess a large number of defective points that act as active sites for gas adsorption and reaction.

Environmental Remediation and Sustainability

This compound plays a significant role in environmental remediation, particularly in the treatment of industrial wastewater and acid mine drainage.

One of its primary applications is the removal of sulfate ions from wastewater. By adding this compound, soluble sulfates are precipitated as insoluble barium sulfate (BaSO₄), which can then be easily removed. This process is effective in preventing the formation of scale and corrosion in pipes and equipment.

A full-scale passive treatment plant utilizing this compound as a Dispersed Alkaline Substrate (DAS) has been successfully implemented for treating strongly contaminated acid mine drainage. In this application, the mineral witherite (a naturally occurring form of BaCO₃) is used. The treatment process produces an alkaline effluent with low metal content and achieves nearly complete removal of most metal(loid)s. A significant reduction in sulfate concentration is observed in the alkaline outflow. This compound has demonstrated superior performance compared to other alkaline substrates like magnesia, particularly in increasing alkalinity and reducing net acidity and concentrations of sulfate and manganese. The efficiency of this treatment method is evidenced by its ability to bring the effluent into compliance with environmental water quality standards for most contaminants.

Carbon Dioxide (CO2) Capture and Conversion Technologies

The escalating concentration of atmospheric carbon dioxide has spurred research into effective capture and conversion technologies. This compound and its derivatives are integral to several promising approaches in this field.

Barium orthotitanate (Ba2TiO4) ceramics have been identified as a novel material for CO2 absorption. These materials are synthesized by combining this compound (BaCO3) with barium titanate (BaTiO3). Research has demonstrated that Ba2TiO4 exhibits new characteristics as a CO2 absorbent. digchip.com The absorption process involves a chemical reaction where barium orthotitanate separates into barium titanate and this compound upon absorbing CO2. This reaction is reversible, allowing for the release of CO2 and regeneration of the original barium orthotitanate at higher temperatures. digchip.com

The CO2 absorbing behavior of this ceramic is notably influenced by temperature. The material's weight increases around 400°C due to CO2 absorption, with the reaction accelerating significantly around 600°C. digchip.com At this temperature, the conversion to BaTiO3 and BaCO3 is nearly complete. Further increases in temperature reverse the process, regenerating the Ba2TiO4. digchip.com To enhance the reproducibility of CO2 absorption and desorption cycles, nickel (Ni) can be added to the ceramic, which helps in prohibiting grain growth during the temperature cycles. scientific.net

In a related development, nanoscale barium titanate (BaTiO3) crystals, a conventional ceramic material, have shown excellent performance in CO2 adsorption. researchgate.net While conventional BaTiO3 has a small surface area, nanoscale fabrication creates crystals with a high surface area and nanopores, leading to significant CO2 adsorption capabilities. researchgate.net The adsorbed CO2 can be completely released under vacuum conditions, highlighting its potential for carbon capture applications. researchgate.net The interaction is strong, with the adsorbed CO2 forming a structure similar to solid CO2 at 1 GPa.

Table 1: CO2 Adsorption Characteristics of Barium Titanate-Based Ceramics

| Ceramic Material | Form | Key Feature | CO2 Interaction | Regeneration |

|---|---|---|---|---|

| Barium Orthotitanate (Ba2TiO4) | Ceramic | Reversible chemical absorption | Absorbs CO2 around 400-600°C to form BaTiO3 and BaCO3 | Releases CO2 at higher temperatures to reform Ba2TiO4 digchip.com |

| Nanoscale Barium Titanate (BaTiO3) | Nanocrystals | High surface area and nanopores | Excellent CO2 adsorption with large hysteresis | CO2 can be perfectly released under vacuum researchgate.net |

A novel approach to CO2 utilization involves the direct electrochemical reduction of CO2 captured in a carbonate solution, which can bypass the energy-intensive step of releasing the CO2 before conversion. northwestern.educhemrxiv.orgarxiv.orgchemrxiv.org This process can upgrade a carbonate electrolyte directly into valuable products like syngas, achieving high carbon utilization. northwestern.educhemrxiv.orgarxiv.orgchemrxiv.org

Alkaline carbonation represents a method for CO2 capture and conversion into stable carbonate materials. This process can utilize alkaline industrial wastes or specifically prepared alkaline solutions. mdpi.comscispace.comgoogle.com Research has explored the use of barium-containing alkaline solutions for CO2 capture in semi-continuous batch reactors. mdpi.comscispace.com

In these systems, an aqueous solution of a barium compound like barium hydroxide (B78521) reacts with a stream of CO2 gas. mdpi.comscispace.com This reaction leads to the precipitation of this compound, effectively sequestering the CO2 in a solid, stable form. mdpi.comscispace.com Studies have shown that this process is feasible at ambient temperature and atmospheric pressure, making it an inexpensive and easily implementable option for smaller industrial enterprises. mdpi.comscispace.com The efficiency of the CO2 carbonation reaction can be influenced by the volumetric flow rate of the CO2 feed. scispace.com Elemental analysis of the solids produced confirms the presence of this compound. mdpi.comscispace.com This method is part of a broader strategy of mineral carbonation, which can be either a direct process using minerals or an indirect one where metals are first extracted and then carbonated. mdpi.com

Table 2: CO2 Capture via Alkaline Carbonation with Barium Hydroxide

| Parameter | Condition/Observation | Reference |

|---|---|---|

| Reactant | 0.02 M solution of Ba(OH)2 | scispace.com |

| Process | Semi-continuous reactor | mdpi.comscispace.com |

| Conditions | Ambient temperature and atmospheric pressure | mdpi.comscispace.com |

| Product | This compound (BaCO3) precipitate | mdpi.comscispace.com |

| pH Change | Decreases during the reaction, reaching a minimum of 6.5 after 40 minutes. | scispace.com |

Wastewater Treatment and Sulfate Removal

This compound is an effective agent in the treatment of industrial wastewater, particularly for the removal of sulfates. Its application addresses issues in various industrial effluents, including those from mining and chlor-alkali production.

This compound is utilized for the removal of sulfates from various industrial wastewaters through a precipitation reaction that forms the highly insoluble barium sulfate (BaSO4). vt.educhemondis.com This process is particularly effective for treating effluents rich in sulfates, such as acid mine drainage (AMD). nih.gov

Two primary methods have been investigated for treating sulfuric acid wastewater with this compound. The first involves the direct neutralization of the acidic wastewater with this compound. vt.edu However, this method may require nearly double the theoretical amount of this compound to complete the reaction within an hour. vt.edu The second, more optimal method, involves a two-step process: initial neutralization of the wastewater with lime, followed by the addition of this compound to precipitate the remaining sulfates as barium sulfate. vt.edu This sequential approach often requires only the theoretical amount of this compound. vt.edu

The rate of sulfate removal is influenced by the concentration of this compound and the specific cation associated with the sulfate. imwa.info For instance, the presence of calcium can aid in the removal of the carbonate associated with the barium. imwa.info In the treatment of high-strength AMD, a full-scale passive treatment plant using this compound (in the form of the mineral witherite) has demonstrated the ability to significantly decrease sulfate concentrations from around 1500 mg/L to below 500 mg/L. nih.gov

In the chlor-alkali industry, the brine used for electrolysis must be highly purified to prevent damage to the electrolytic cells. namasviglobal.com Raw salt often contains impurities, including sulfates, which must be removed. This compound is added to the brine in a pre-treatment step to precipitate these sulfate ions as insoluble barium sulphate. namasviglobal.comblogspot.com

The process typically involves adding a this compound suspension to the brine in a reactor. blogspot.com The reaction is as follows: SO₄²⁻ + BaCO₃ → BaSO₄ + CO₃²⁻ blogspot.com

The dosage of this compound is based on the concentration of sulfates present in the raw salt, with the goal of reducing the sodium sulphate concentration in the brine that feeds the electrolyzers to between 7-8 g/L. blogspot.com Following the removal of sulfates, other impurities like calcium and magnesium are precipitated by adding soda ash. namasviglobal.comblogspot.com The insoluble compounds formed are then removed from the brine through settling, often aided by the addition of a flocculating agent. blogspot.com

Remediation of Acid Mine Drainage (AMD)

This compound serves as a highly effective agent in the treatment of acid mine drainage (AMD), which is characterized by high acidity, sulfate, and heavy metal concentrations. google.comgoogle.com Its application is particularly noted in passive treatment systems where it functions as a Dispersed Alkaline Substrate (DAS). A full-scale passive treatment plant utilizing the mineral witherite (natural BaCO₃) was implemented at Mina Concepción in the Iberian Pyrite Belt, SW Spain. This system treated AMD with an average sulfate concentration of approximately 1500 mg L⁻¹ and a net acidity near 1000 mg L⁻¹ as CaCO₃ equivalent. nih.gov The process yielded an alkaline effluent with a significant reduction in metal content and a notable decrease in sulfate to below 500 mg L⁻¹. nih.gov

The primary mechanism involves the reaction of this compound with sulfuric acid in the AMD, which neutralizes the acidity and precipitates barium sulfate (BaSO₄), a sparingly soluble and stable compound. This reaction effectively removes sulfate ions from the water. The CSIR-developed ABC (alkali-barium-calcium) Desalination process utilizes barium salts to lower sulfate concentrations to acceptable discharge levels, capitalizing on the low solubility of BaSO₄. researchgate.net Research has demonstrated that parameters such as reactor temperature, initial sulfate concentration, and the molar ratio of barium to sulphate positively influence the efficiency of sulphate removal. researchgate.net

In some processes, this compound itself is a regenerated product. For instance, the barium sulfate sludge produced during treatment can be processed back into raw materials. One method involves the thermal reduction of BaSO₄ to barium sulfide (B99878) (BaS), which is then reacted with carbon dioxide to regenerate BaCO₃ for reuse in the AMD treatment cycle. imwa.info This cyclical process not only remediates the mine water but also allows for the recovery of valuable by-products like elemental sulfur.

Table 1: Performance of this compound in a Full-Scale AMD Treatment Plant

| Parameter | Influent Concentration (Average) | Effluent Concentration (Post-BaCO₃) | Removal Efficiency |

|---|---|---|---|

| Sulfate (SO₄²⁻) | ~1500 mg L⁻¹ | < 500 mg L⁻¹ | >66% |

| Net Acidity (as CaCO₃) | ~1000 mg L⁻¹ | Significantly Lowered | High |

| Heavy Metals | High | Near-Complete Removal | High |

Data sourced from a 105-day study at Mina Concepción. nih.gov

Stabilization of Gypsum-Bearing Tailings

This compound plays a role in innovative environmental remediation strategies for mining wastes, specifically in the stabilization of tailings containing both barium and gypsum. scies.org Industrial activities can generate significant quantities of barium-containing slag, where barium is often present as the unstable mineral witherite (BaCO₃). This poses an environmental risk due to the potential leaching of toxic Ba²⁺ ions. scies.org

A novel approach involves the mechanochemical treatment of these tailings using gypsum dihydrate (CaSO₄·2H₂O), another common mining waste product. scies.org Through a one-step dry ball milling process, the this compound in the tailings reacts directly with gypsum. This solid-state reaction passivates the this compound by converting it into barium sulfate (BaSO₄), a highly stable and non-leachable salt. scies.org This method effectively prevents the leaching of barium from landfills, achieving stabilization by "treating waste with waste." scies.org The process is considered a green method as it provides a dual benefit: the immobilization of leachable barium and the useful consumption of waste gypsum tailings. scies.org

Biomedical Applications of this compound Nanoparticles

The unique properties of this compound at the nanoscale have opened avenues for its use in advanced biomedical applications. nanorh.com

Drug Delivery Systems

This compound nanoparticles (BC-NPs) have been investigated as carriers for targeted drug delivery, offering a platform to transport therapeutic agents directly to diseased cells. researchgate.netfrontiersin.org One study demonstrated the synthesis of hollow BC-NPs with a cavity diameter of 15 nm and a shell thickness of 5 nm. These hollow nanostructures were successfully used to encapsulate and study the release of methotrexate, a common chemotherapy drug. researchgate.net The use of nanoparticles in drug delivery aims to enhance the bioavailability of drugs at the tumor site while minimizing systemic toxicity to healthy tissues. frontiersin.orgnih.gov The biocompatibility of the BC-NPs is a key feature, with cell viability experiments indicating they can remain non-toxic for extended periods. researchgate.net

Biomedical Imaging

This compound's radiopaque nature makes it a candidate for use in biomedical imaging. Researchers have developed both nano- (<200 nm) and micro-sized (∼2–3 μm) carriers made of this compound for multimodal imaging. rsc.org The barium content allows for X-ray computed tomography (CT) imaging. Furthermore, by incorporating a diagnostic isotope like technetium-99m (⁹⁹ᵐTc) into the BaCO₃ crystal structure, these particles can also be visualized using single-photon emission computed tomography (SPECT). rsc.org This creates a dual-modality imaging agent. In vivo studies have shown that the biodistribution of these particles depends on their size; intravenously injected microcarriers tended to localize in the lungs, while nanoparticles accumulated primarily in the liver. rsc.org

Potential in Cancer Therapy

This compound nanoparticles show potential in the field of oncology. scispace.comresearchgate.net Their application is being explored both as a delivery vehicle for chemotherapeutics and for their intrinsic therapeutic effects. nih.govresearchgate.net Studies have evaluated the cytotoxicity of BaCO₃ nanostructures against various cancer cell lines. For example, the toxic effects of biosynthesized this compound nanoparticles have been tested against U87 brain cancer cells and A549 lung cancer cells. scispace.comresearchgate.net

A critical aspect of effective cancer therapy is the ability of the therapeutic agent to accumulate and remain at the tumor site. Imaging studies have shown that following direct intratumoral injection, BaCO₃ nano- and microcarriers were retained within the tumor at a rate greater than 97%. rsc.org This high retention rate is a promising characteristic for localizing therapeutic effects and reducing off-target impacts.

Table 2: Investigated Biomedical Applications of this compound Nanoparticles

| Application Area | Nanoparticle Type/Feature | Research Finding |

|---|---|---|

| Drug Delivery | Hollow BC-NPs (~15 nm cavity) | Successful encapsulation and release of methotrexate. researchgate.net |

| Biomedical Imaging | ⁹⁹ᵐTc-labeled BaCO₃ carriers | Enabled dual SPECT/CT imaging with size-dependent biodistribution. rsc.org |

| Cancer Therapy | Biosynthesized BaCO₃ nanostructures | Demonstrated cytotoxicity against U87 brain cancer and A549 lung cancer cells. scispace.comresearchgate.net |

| Cancer Therapy | BaCO₃ nano- and microcarriers | Showed >97% retention in tumors after intratumoral injection. rsc.org |

Toxicological and Environmental Considerations in Advanced Research

Mechanisms of Barium Toxicity at the Cellular and Systemic Levels

Research into barium toxicity highlights its interference with fundamental physiological processes, primarily through its ionic form, Ba²⁺, which can be released from barium carbonate in acidic environments like the stomach. nih.govmdpi.com

Competitive Potassium Channel Antagonism (Hypokalemia)

A primary mechanism of barium toxicity involves its action as a competitive antagonist of potassium channels, particularly inward rectifier potassium channels (Kir). nih.govmdpi.comresearchgate.netresearchgate.netnih.govwikitox.org This antagonism blocks the passive efflux of intracellular potassium, leading to a shift of potassium from the extracellular to the intracellular compartment. nih.govresearchgate.netresearchgate.netwikitox.org This intracellular translocation of potassium results in decreased extracellular potassium levels, a condition known as hypokalemia. nih.govmdpi.comresearchgate.netresearchgate.netnih.govwikitox.org The resulting decrease in extracellular potassium contributes to a decreased resting membrane potential in muscle fibers, rendering them electrically unexcitable and causing paralysis. nih.goveuropa.eu Barium may also enhance cell membrane permeability to sodium, causing a secondary increase in Na⁺-K⁺ pump activity, further shifting extracellular potassium into the cell. mdpi.comresearchgate.netwikitox.org

Effects on Neuromuscular Transmission and Muscle Function

Barium's interference with potassium channels significantly impacts neuromuscular transmission and muscle function. The hypokalemia induced by barium leads to muscle weakness and can cause paralysis. nih.govresearchgate.netnih.gov Research suggests that while severe hypokalemia is a major contributor to paralysis, a direct effect of barium on skeletal muscle or neuromuscular transmission may also be involved. wikitox.org Studies on frog motor nerve terminals have shown that barium ions can affect the release of acetylcholine (B1216132) (ACh), a key neurotransmitter. nih.govcapes.gov.br Barium can compete with calcium in the process leading to ACh release upon nerve terminal depolarization. nih.govcapes.gov.br Repetitive nerve stimulation in the presence of barium can lead to significant increases in miniature end-plate potential (m.e.p.p.) frequencies, suggesting an effect on asynchronous ACh release. nih.govcapes.gov.brnih.gov

Impact on Cardiovascular and Renal Systems

Barium toxicity extends to the cardiovascular and renal systems. Barium can adversely affect cardiac automaticity, leading to disruptions in heart rhythm, including ventricular tachycardia. nih.goveuropa.eu Hypotension has also been reported in some cases, likely linked to barium-induced hypokalemia. nih.gov Research has investigated the association between exposure to lower levels of barium and alterations in blood pressure and cardiac rhythms, with some studies suggesting a potential link, although methodological limitations in some investigations make it difficult to establish a definitive causal relationship. nih.goveuropa.eucdc.gov

The kidney appears to be a sensitive target organ following repeated oral exposure to barium compounds. europa.eucdc.govwho.int Studies in animals have observed kidney lesions, such as dilatation of proximal convoluted tubules, following exposure to barium chloride. europa.eucdc.gov While some human case reports of high-dose barium ingestion mention renal effects, animal data provide stronger evidence for renal toxicity as a sensitive adverse effect. cdc.govwho.int Barium has been reported to inhibit Kir channels in kidney cells, which may contribute to its nephrotoxic effects. mdpi.com

Bioaccumulation and Food Chain Effects in Aquatic Environments

The environmental fate of barium, particularly in aquatic environments, is a subject of research. While this compound has low solubility in water, its solubility increases in acidic conditions, potentially leading to the release of barium ions into groundwater and surface water. noahchemicals.com Barium can enter aquatic environments through industrial discharges and runoff. noahchemicals.comcdc.gov

Research indicates that barium can be bioaccumulated by aquatic organisms. noahchemicals.comresearchgate.net However, the extent of bioaccumulation and its progression through the food chain (biomagnification) appears to be limited, particularly for barium originating from less soluble forms like barite (barium sulfate). cdc.govresearchgate.netrivm.nl Studies suggest that barium from barite has low bioavailability to marine organisms. researchgate.net When accumulated, barium may remain in tissues as insoluble, inert concretions. researchgate.net Research on marine organisms, including fish and marine mammals, has not shown significant biomagnification of barium in marine food webs. researchgate.net Some studies even suggest trophic dilution, where barium concentrations decrease at higher trophic levels. rivm.nl However, the environmental behavior of barium is complex, and the mechanisms determining uptake and distribution in aquatic biota are not fully understood. rivm.nl

Impact on Soil Chemistry and Plant Growth

Barium is a naturally occurring element in soils, with concentrations varying widely depending on geological factors. cdc.govresearchgate.net Barium enters soil through the weathering of minerals and anthropogenic activities. cdc.gov this compound's presence in soil can affect soil chemistry and plant growth. noahchemicals.com While this compound is relatively insoluble, its behavior in soil is influenced by factors such as pH, the presence of sulfate (B86663) and carbonate ions, and soil organic matter. cdc.govresearchgate.netinternational-agrophysics.org

Research shows that the bioavailability of barium in soil, and thus its uptake by plants, is largely controlled by the exchangeable barium fraction. international-agrophysics.orgresearchgate.net Soil pH plays a significant role, with barium mobility decreasing as pH increases due to the reduced solubility of carbonate minerals. international-agrophysics.org High concentrations of barium in soil can have detrimental effects on plant growth and yield, although lower concentrations may not significantly affect some crops. researchgate.netresearchgate.net Symptoms of phytotoxicity have been observed at elevated barium levels. researchgate.net Research into the geochemistry of barium in soils is fundamental for assessing the potential risks posed to plants and the wider ecosystem. researchgate.net

Research into Safer Substitutes and Alternatives for this compound

Given the toxicological and environmental concerns associated with this compound, research is actively exploring safer substitutes and alternatives in various applications. noahchemicals.comchemondis.com This research is driven by a desire for more sustainable practices and a reduction in potential risks.

In the ceramics and glazes industry, where this compound is used to achieve specific finishes, alternatives such as strontium carbonate and calcium carbonate (whiting) are being investigated. ceramicartsnetwork.org While strontium can produce similar effects in some glazes, it may result in different outcomes in others, such as dryer mattes and less dramatic copper blues compared to barium. ceramicartsnetwork.org Calcium carbonate can also be a candidate, although it may affect glaze viscosity. ceramicartsnetwork.org

In pyrotechnics, where barium compounds are used for vibrant colors, research is exploring boron-based compounds as alternatives that can produce visual effects with reduced health and environmental risks. noahchemicals.com The electronics industry is also seeking alternatives to barium-based compounds, particularly in the development of lead-free piezoelectric materials, with research focusing on bismuth-based compounds and organic piezoelectric materials. chemondis.com For pigments and coatings, bio-based alternatives derived from plants or bacteria are being explored as more sustainable options. chemondis.com

Boron-Based Compounds in Pyrotechnics

Research into boron-based compounds in pyrotechnics is driven by the need for less toxic and more environmentally friendly alternatives to traditional formulations, which often contain heavy metals like barium for green coloration rsc.orgborates.today. Boron compounds, particularly amorphous boron and boron carbide, are being investigated for their ability to produce green light emissions through the formation of boron oxide during combustion rsc.orgborates.today.

Historically, barium compounds like barium nitrate (B79036) were used to create green in fireworks, but their toxicity is a concern borates.today. Boron carbide, for instance, has been explored as a fuel and colorant in formulations with oxidizers like potassium nitrate, offering an eco-friendly option with good thermal stability and resistance to friction, impact, and electrostatic discharge borates.today. While amorphous boron with potassium nitrate can produce the desired boron oxide, these mixtures often burn too quickly for practical, long-burning applications rsc.orgborates.today. Studies have examined the combustion behavior of different boron-contained pyrotechnics, comparing burning rates and reaction zones for mixtures with potassium nitrate, potassium perchlorate (B79767), and ammonium (B1175870) perchlorate researchgate.net. Research also investigates the fundamental mechanisms by which boron carbide generates boron oxide rsc.org.

Efforts are underway to develop entirely metal-free pyrotechnic formulations using boron colorants and oxidizers to improve color purity and intensity rsc.org. Energetic boron compounds, such as boron esters and tetracoordinate borates, are also being synthesized and investigated for their potential as smoke-free, green colorants and high-energy oxidizers in pyrotechnic applications researchgate.net.

Rare Earth Elements for Optical Properties

Rare earth elements (REEs), including the 15 lanthanides, scandium, and yttrium, are crucial in various fields of research, particularly due to their unique optical and luminescent properties taylorfrancis.com. These properties stem from the electronic structure of their f-shell, leading to narrow and sharp absorption and emission lines in the visible and infrared spectrum idu.ac.id. This makes them indispensable in optoelectronic applications scirp.org.

REEs are widely used as dopants in materials for lasers, optical amplifiers, and coatings, significantly enhancing device performance stanfordmaterials.com. Erbium-doped fiber lasers (EDFLs), for example, utilize Er³⁺ ions for signal amplification in fiber optic telecommunications at the 1550 nm wavelength stanfordmaterials.com. REEs are also vital in display technologies like OLED and LED displays, with research focusing on using elements such as scandium, samarium, europium, and cerium to address challenges like lifetime and production cost taylorfrancis.com.

Research delves into the electronic structure and optical properties of rare earth luminescent materials through theoretical calculations like density functional theory and experimental methods such as fluorescence and absorption spectroscopy scirp.org. Studies examine how differences in electronic structure among REEs influence luminescence performance and how doping concentrations and impurities can tune emission intensity and wavelength scirp.org. Metal molybdates containing rare earth elements are also being investigated for their photophysical and magnetic properties with potential in lasers, memory devices, sensors, and fluorescence applications researchgate.net.

Data Table: Examples of Rare Earth Elements and Applications in Optical Research

| Rare Earth Element | Common Optical Applications in Research |

| Erbium (Er) | Fiber optic amplifiers, Lasers taylorfrancis.comstanfordmaterials.com |

| Europium (Eu) | Phosphors for displays, Luminescent materials taylorfrancis.comresearchgate.net |

| Cerium (Ce) | Phosphors for displays, Optical fibers taylorfrancis.com |

| Neodymium (Nd) | Lasers taylorfrancis.com |

| Samarium (Sm) | Optical fibers, Displays taylorfrancis.com |

| Dysprosium (Dy) | Optical fibers, Lasers taylorfrancis.com |

Lead-Free Piezoelectric Materials (e.g., Bismuth-Based Compounds)